molecular formula C22H20N2O6S B2852411 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955698-09-6

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2852411
CAS No.: 955698-09-6
M. Wt: 440.47
InChI Key: YBGADLBMVDXCJW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
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Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A furan-2-carbonyl group
  • A tetrahydroisoquinoline moiety
  • A benzo[b][1,4]dioxine structure
  • A sulfonamide group

Its molecular formula is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S with a molecular weight of approximately 432.49 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Furan-2-carbonyl Intermediate : This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
  • Coupling with Tetrahydroisoquinoline : The intermediate reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine.
  • Introduction of the Sulfonamide Group : The final product is obtained by reacting the intermediate with sulfonyl chloride.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in enzyme inhibition. This compound may act as an inhibitor for various enzymes involved in disease pathways:

  • Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, affecting cholinergic signaling pathways.

Anticancer Activity

Studies have shown that derivatives of compounds similar to this sulfonamide exhibit anticancer properties. For instance, tetrahydroisoquinoline derivatives have been evaluated for their effects on human hepatoma cell lines and demonstrated promising results against cancer cell proliferation .

Anti-Hypoxic Effects

The compound's structural similarities to known hypoxia-inducible factor (HIF) inhibitors suggest potential applications in enhancing cellular responses to hypoxic conditions. Inhibitors targeting prolyl hydroxylase domain-containing proteins have been developed to stabilize HIF under normoxic conditions .

Case Studies and Research Findings

StudyFindings
Study on HIF ActivationCompounds similar to this sulfonamide were shown to activate HIF transcriptional activity under hypoxic conditions, indicating their role in cellular protective mechanisms .
Anticancer Activity EvaluationTetrahydroisoquinoline derivatives exhibited significant activity against Hep G2 cells, suggesting a potential therapeutic role in liver cancer treatment .
Enzyme Interaction StudiesThe compound demonstrated inhibitory effects on AChE and butyrylcholinesterase (BChE), disrupting normal cholinergic function and potentially aiding in neurodegenerative disease models.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c25-22(20-2-1-9-28-20)24-8-7-15-3-4-17(12-16(15)14-24)23-31(26,27)18-5-6-19-21(13-18)30-11-10-29-19/h1-6,9,12-13,23H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGADLBMVDXCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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